
2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentyl group attached to a cyclopropane ring, which is further substituted with a methyl group and an aldehyde functional group. The molecular formula of this compound is C10H16O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 3-methylcyclopropanecarboxaldehyde. The reaction is typically carried out in an inert atmosphere using anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other organometallic methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), electrophiles
Major Products Formed:
Oxidation: 2-Cyclopentyl-3-methylcyclopropane-1-carboxylic acid
Reduction: 2-Cyclopentyl-3-methylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropane ring’s strained structure may also contribute to its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclopentylcyclopropane: Lacks the methyl and aldehyde substituents.
3-Methylcyclopropanecarboxaldehyde: Lacks the cyclopentyl group.
Cyclopentylmethanol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness: 2-Cyclopentyl-3-methylcyclopropane-1-carbaldehyde is unique due to its specific combination of a cyclopentyl group, a methyl-substituted cyclopropane ring, and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-cyclopentyl-3-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7-9(6-11)10(7)8-4-2-3-5-8/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
SNVFXIASVAMMCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1C2CCCC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13192822.png)
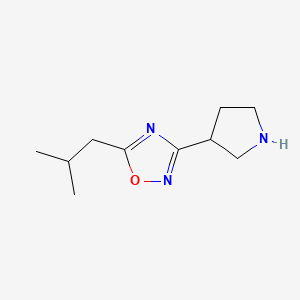
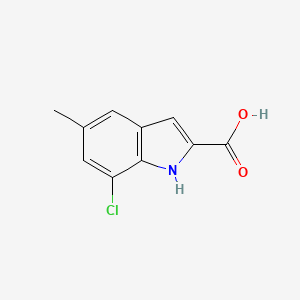
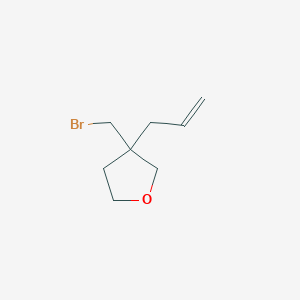
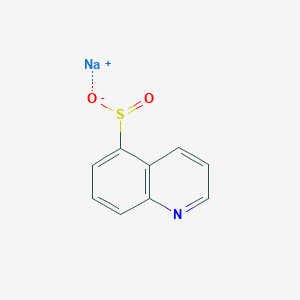
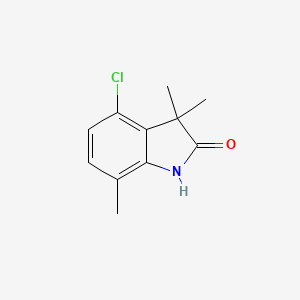

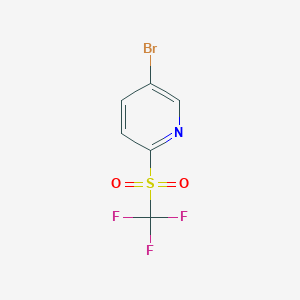
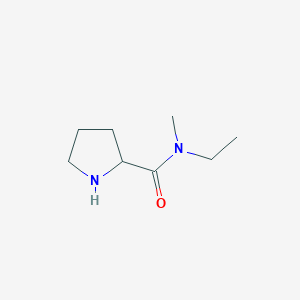
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)


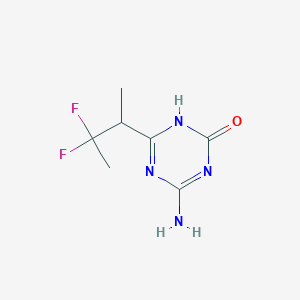
![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
